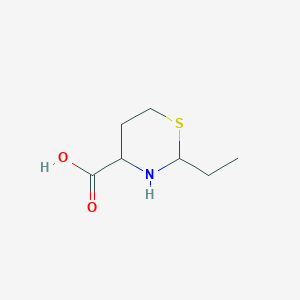
2-Ethyl-1,3-thiazinane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,3-thiazinane-4-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-1,3-thiazinane-4-carboxylic acid can be synthesized through the reaction of homocysteine with formaldehyde in an aqueous environment. This reaction forms a substituted thiazinane carboxylic acid . The chemical derivatization of this compound can be achieved using isobutyl chloroformate in the presence of pyridine as a catalyst .
Industrial Production Methods
The product is then purified through techniques such as liquid-liquid extraction and gas chromatography-mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,3-thiazinane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include formaldehyde, isobutyl chloroformate, and pyridine . The reactions typically occur under aqueous conditions and may require catalysts to proceed efficiently.
Major Products
The major products formed from the reactions of this compound include various derivatives such as isobutyl derivatives when reacted with isobutyl chloroformate .
Scientific Research Applications
2-Ethyl-1,3-thiazinane-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-thiazinane-4-carboxylic acid involves its interaction with molecular targets such as enzymes involved in sulfur metabolism. The compound may act as a substrate or inhibitor, affecting the activity of these enzymes and influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazinane-4-carboxylic acid: A closely related compound with similar structural features and chemical properties.
2-Methyl-1,3-thiazinane-4-carboxylic acid: Another derivative with a methyl group instead of an ethyl group.
Uniqueness
2-Ethyl-1,3-thiazinane-4-carboxylic acid is unique due to its specific ethyl substitution, which may confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H13NO2S |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
2-ethyl-1,3-thiazinane-4-carboxylic acid |
InChI |
InChI=1S/C7H13NO2S/c1-2-6-8-5(7(9)10)3-4-11-6/h5-6,8H,2-4H2,1H3,(H,9,10) |
InChI Key |
DYAMOIVKJUGCLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1NC(CCS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


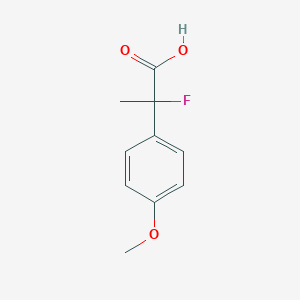
amine](/img/structure/B13260412.png)


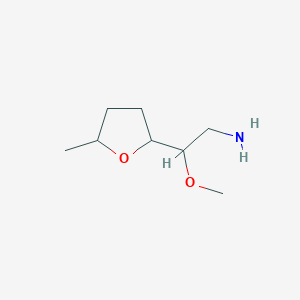
![2-[(Cyclohexanesulfonyl)methyl]pyrrolidine](/img/structure/B13260426.png)
![3-(1,3-Benzothiazol-2-YL)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridin+](/img/structure/B13260430.png)

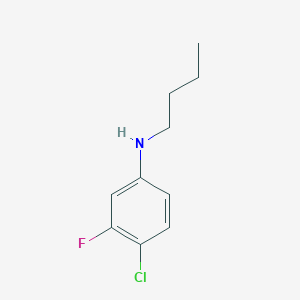
amine](/img/structure/B13260444.png)

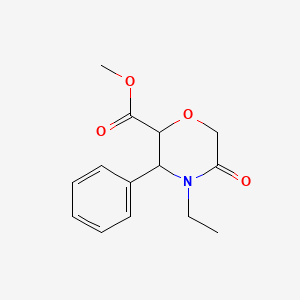
![3-{[(2,4,6-Trimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13260451.png)
![5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13260462.png)
